Cas no 116097-84-8 (L-Methioninamide,N2-acetyl-L-arginyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-leucyl- (9CI))

L-Methioninamide,N2-acetyl-L-arginyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-leucyl- (9CI) structure
116097-84-8 structure
Nome del prodotto:L-Methioninamide,N2-acetyl-L-arginyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-leucyl- (9CI)
Numero CAS:116097-84-8
MF:C42H62N10O7S
MW:851.069488048553
CID:141288
PubChem ID:3082766

L-Methioninamide,N2-acetyl-L-arginyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-leucyl- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • L-Methioninamide,N2-acetyl-L-arginyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-leucyl- (9CI)
    • (2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-N-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-me
    • septide, acetyl-Arg(6)-
    • A6A-Septide
    • Ac-6-Arg-9-pro-substance P (6-11)
    • Acetyl-6-arg-septide
    • L-Methioninamide, N2-acetyl-L-arginyl-L-phenylalanyl-L-phenelalanyl-L-profyl-L-leucyl-
    • N~2~-acetyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-leucyl-L-methioninamide
    • Septide, acetyl-arginine(6)-
    • Substance P (6-11), Ac-arg(6)-pro(9)-
    • Substance P (6-11), acetyl-arginyl(6)-proline(9)-
    • 116097-84-8
    • (2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-N-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
    • DTXSID70151275
    • Inchi: InChI=1S/C42H62N10O7S/c1-26(2)23-32(38(56)48-30(36(43)54)19-22-60-4)50-40(58)35-18-12-21-52(35)41(59)34(25-29-15-9-6-10-16-29)51-39(57)33(24-28-13-7-5-8-14-28)49-37(55)31(47-27(3)53)17-11-20-46-42(44)45/h5-10,13-16,26,30-35H,11-12,17-25H2,1-4H3,(H2,43,54)(H,47,53)(H,48,56)(H,49,55)(H,50,58)(H,51,57)(H4,44,45,46)/t30-,31-,32-,33-,34-,35-/m0/s1
    • Chiave InChI: DPVIJCCNTAWHMH-LBBUGJAGSA-N
    • Sorrisi: CSCC[C@H](NC([C@@H](NC([C@@H]1CCCN1C([C@@H](NC([C@@H](NC([C@@H](NC(=O)C)CCC/N=C(\N)/N)=O)CC1C=CC=CC=1)=O)CC1C=CC=CC=1)=O)=O)CC(C)C)=O)C(=O)N

Proprietà calcolate

  • Massa esatta: 850.45286
  • Massa monoisotopica: 850.45236553g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 8
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 60
  • Conta legami ruotabili: 24
  • Complessità: 1470
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 6
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 299Ų
  • XLogP3: 1.9

Proprietà sperimentali

  • PSA: 273.3
Fornitori consigliati
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Ganmiao New material Technology Co., LTD
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jincang Pharmaceutical (Shanghai) Co., LTD.